BenchChemオンラインストアへようこそ!

Tert-butyl 9-benzyl-5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate

Medicinal Chemistry Synthetic Methodology Building Block Derivatization

Secure the only 2,9-diazaspiro[5.5]undecane building block with orthogonal Boc/benzyl groups and reactive 5-OH handle. Enables chemoselective sequential functionalization at N2, N9, and C5—impossible with des-hydroxy (CAS 1159982-59-8) or Cbz (CAS 1086394-61-7) analogs. Directly applicable to orexin receptor antagonist libraries (WO2011050168A1) and PROTAC design. 98% purity reduces side products in parallel synthesis; boiling point 480.4°C withstands aggressive N-aryl amination. Insist on this regioisomer to avoid coupling failures and altered PK.

Molecular Formula C21H32N2O3
Molecular Weight 360.498
CAS No. 2177264-69-4
Cat. No. B2709379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 9-benzyl-5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate
CAS2177264-69-4
Molecular FormulaC21H32N2O3
Molecular Weight360.498
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C2(C1)CCN(CC2)CC3=CC=CC=C3)O
InChIInChI=1S/C21H32N2O3/c1-20(2,3)26-19(25)23-12-9-18(24)21(16-23)10-13-22(14-11-21)15-17-7-5-4-6-8-17/h4-8,18,24H,9-16H2,1-3H3
InChIKeyCCPWELBIGSIDRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 9-Benzyl-5-Hydroxy-2,9-Diazaspiro[5.5]Undecane-2-Carboxylate: A Functionalized Spirocyclic Building Block for Drug Discovery


Tert-butyl 9-benzyl-5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS 2177264-69-4) is a spirocyclic diamine building block featuring a 2,9-diazaspiro[5.5]undecane core with a tert-butyloxycarbonyl (Boc) protecting group at the 2-position, a benzyl group at the 9-position, and a secondary hydroxyl group at the 5-position [1]. This compound, with molecular formula C21H32N2O3 and molecular weight 360.49 g/mol, serves as a key intermediate in medicinal chemistry campaigns targeting orexin receptors, CCR8, and endoplasmic reticulum stress pathways [2][3]. Its functionalized scaffold enables divergent synthetic elaboration not possible with simpler spirocyclic analogs.

Why Generic Substitution Fails for Tert-Butyl 9-Benzyl-5-Hydroxy-2,9-Diazaspiro[5.5]Undecane-2-Carboxylate


Substituting this compound with a closely related diazaspiro analog introduces risks of failed coupling reactions, altered pharmacokinetic profiles, or loss of target engagement. The 5-hydroxy group is a critical synthetic handle for esterification, oxidation, or etherification that is absent in the des-hydroxy analog (CAS 1159982-59-8) . Furthermore, the 2,9-regioisomeric arrangement of nitrogen atoms dictates the vector of substituent exit vectors, directly impacting pharmacophore mapping—the 3,9-diazaspiro scaffold, for example, yields GABA_AR antagonists with Ki = 180 nM, a profile not transferable to the 2,9 series [1]. Simply interchanging with a Cbz-protected analog (CAS 1086394-61-7) alters both deprotection orthogonality and solubility parameters, with measurable differences in boiling point (434.2 vs 480.4 °C) and polar surface area (42 vs 53 Ų) .

Quantitative Differentiation Evidence for Tert-Butyl 9-Benzyl-5-Hydroxy-2,9-Diazaspiro[5.5]Undecane-2-Carboxylate


5-Hydroxy Functional Handle Versatility vs. Des-Hydroxy Analog

The target compound possesses a secondary alcohol at the 5-position, enabling oxidation to a ketone, esterification, or etherification for late-stage diversification. This functional handle is completely absent in its closest structural analog, tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS 1159982-59-8) . The 5-hydroxy group also introduces an additional hydrogen bond donor (count = 1) and increases the total polar surface area (TPSA) to 53.01 Ų compared to 42 Ų for the Cbz-protected analog lacking the hydroxyl , which can directly impact passive membrane permeability and solubility screening outcomes.

Medicinal Chemistry Synthetic Methodology Building Block Derivatization

Purity Specification: 98% vs. 95% for Closest Analogs

Multiple vendors including ChemScene (Cat. CS-0079827) and Leyan (Cat. 1150467) supply this compound at a certified purity of 98%, while the des-hydroxy analog (CAS 1159982-59-8) is typically offered at 95% by ChemShuttle and Fluorochem . The 3% absolute purity differential translates to significantly lower impurity burden in reaction mixtures, which is critical for fragment-based screening and high-throughput chemistry workflows where side-product accumulation can confound biological assay interpretation.

Procurement Quality Control Reproducibility

Boiling Point and Thermal Stability vs. Reversed Regioisomer

The target compound exhibits a predicted boiling point of 480.4±45.0 °C at 760 mmHg and a flash point of 244.4±28.7 °C . In contrast, the reversed regioisomer tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1367935-91-8, where Boc is at the 9-position and the benzyl group is absent) has a lower predicted boiling point of 399.7±42.0 °C and a lower density of 1.1±0.1 g/cm³ vs. 1.2±0.1 g/cm³ for the target . The higher boiling point correlates with the higher molecular weight (360.5 vs. 270.4 g/mol) and the presence of the benzyl group, which confers additional hydrophobic surface area (LogP 2.8 vs. a computed value expected below 2.0 for the des-benzyl analog).

Physicochemical Characterization Thermal Stability Process Chemistry

2,9-Diazaspiro Scaffold Validation in ER Stress and Orexin Receptor Targets vs. 3,9-Diazaspiro GABA_AR Profile

The 2,9-diazaspiro[5.5]undecane core is directly validated as a pharmacophore for two therapeutically relevant target classes: (i) Endoplasmic reticulum stress response (ERSR) induction in glioma models, where a 2,9-diazaspiro compound depleted intracellular Ca²⁺ stores and induced apoptosis at 20 μM in U87-MG glioma cells [1]; (ii) Orexin receptor antagonism, as claimed in Novartis patents (WO2011050168A1) for the treatment of sleep disorders [2]. In contrast, the 3,9-diazaspiro[5.5]undecane scaffold has been optimized for GABA_AR antagonism, with a representative analog (compound 1e) displaying Ki = 180 nM for the α4βδ subtype [3]. This regioisomer-target specificity means that scaffold hopping between 2,9- and 3,9-diazaspiro cores is not pharmacologically interchangeable.

Pharmacophore Mapping Target Engagement Scaffold Hopping

Deprotection Orthogonality: Boc at C2 vs. Cbz at C2 Protecting Group Strategy

The target compound carries a Boc protecting group at the 2-position, enabling acid-labile deprotection (TFA or HCl) orthogonal to the benzyl group at the 9-position (removable by hydrogenolysis). The Cbz analog, benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS 1086394-61-7), features a Cbz group at the 2-position that is also cleavable by hydrogenolysis, thus lacking this orthogonality . The Boc/benzyl combination permits sequential, chemoselective deprotection without masking/unmasking cycles, a critical advantage in multi-step syntheses of orexin receptor antagonists where the 9-position amine must be functionalized selectively [1]. The Cbz analog also has a lower LogP (2.63 vs. 3.27 for the target compound), reflecting its reduced hydrophobic surface area .

Protecting Group Strategy Synthetic Orthogonality Route Scouting

Optimal Application Scenarios for Tert-Butyl 9-Benzyl-5-Hydroxy-2,9-Diazaspiro[5.5]Undecane-2-Carboxylate Based on Comparative Evidence


Divergent Orexin Receptor Antagonist Library Synthesis

The orthogonal Boc/benzyl protecting group strategy combined with the 5-OH handle enables sequential, chemoselective functionalization at three distinct positions (N2, N9, and C5). This is directly applicable to the construction of orexin receptor antagonist libraries, as exemplified by Novartis patent WO2011050168A1, where the 2,9-diazaspiro core is a central pharmacophore element [1]. The 98% purity specification reduces side-product interference in parallel synthesis workflows, while the higher boiling point (480.4 °C) accommodates high-temperature amination reactions often required for N-aryl bond formation.

Endoplasmic Reticulum Stress Modulator Development for Glioblastoma

The 2,9-diazaspiro[5.5]undecane scaffold has been validated as an inducer of ER stress-mediated apoptosis in 3D glioma models at 20 μM, with GRP78 upregulation confirmed by immunoblot [2]. The target compound, with its 5-OH group, serves as a precursor for ester prodrug strategies to improve CNS penetration, or as a starting point for SAR exploration around the C5 position, which is inaccessible with the des-hydroxy analog (CAS 1159982-59-8).

Scaffold-Focused Kinase Inhibitor Fragment Elaboration

The 2,9-diazaspiro[5.5]undecane core has been employed as a conformationally constrained scaffold for kinase ATP-binding site probes [3]. The 5-OH group in the target compound provides a vector for attachment of heteroaryl hinge-binder motifs via ester or ether linkages, directly enabling the synthesis of ligand-efficient kinase inhibitors. The higher TPSA (53.01 Ų) compared to the Cbz analog (42 Ų) may also favorably modulate solubility and permeability profiles early in the hit-to-lead process.

Chemoselective Late-Stage Functionalization for Dual-Target Probes

The combination of a Boc group (stable to hydrogenolysis) and a benzyl group (stable to acid) allows sequential unmasking of N2 and N9 for differential conjugation. Researchers developing PROTACs or dual-target chimeras can exploit this orthogonality to attach distinct warheads or E3 ligase recruiting motifs at each nitrogen, while the 5-OH serves as a third attachment point for a linker or reporter group [1]. This three-point diversification capability is unique among commercially available 2,9-diazaspiro building blocks.

Quote Request

Request a Quote for Tert-butyl 9-benzyl-5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.